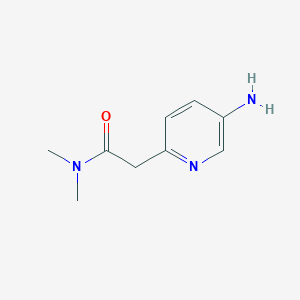

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as APDMA and is known for its unique properties that make it suitable for a wide range of scientific studies. In

Wissenschaftliche Forschungsanwendungen

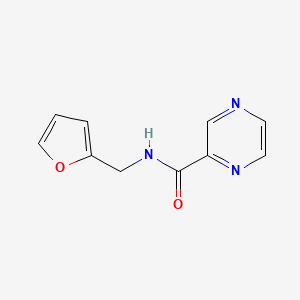

Novel Inhibitors and Therapeutic Leads

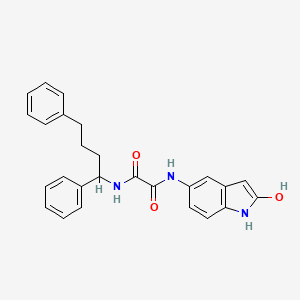

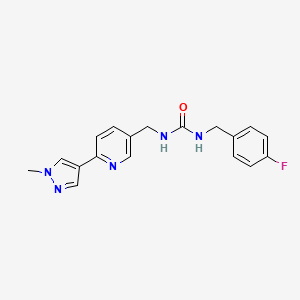

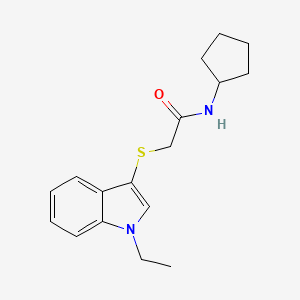

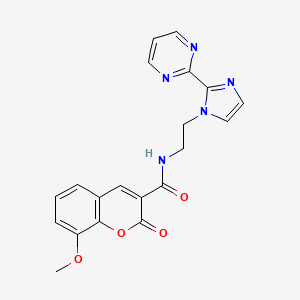

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide derivatives have been explored for their potential as novel inhibitors and therapeutic leads in various domains of medical research. A study reported a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetics properties, highlighting its potential in medical applications (Latli et al., 2015). Another research effort synthesized 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives, evaluating their antibacterial and cytotoxic activities, suggesting moderate to significant effects, indicating the compounds' potential in addressing bacterial infections and cancer therapy (Aggarwal et al., 2014).

Antiprion Activity

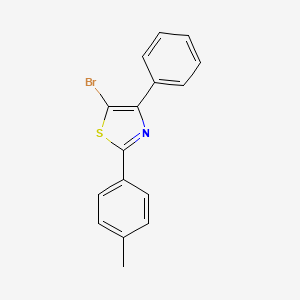

2-Aminothiazoles, a class related to this compound, have been identified as having antiprion activity in prion-infected neuroblastoma cell lines. This discovery opens up new avenues for the treatment of prion diseases, suggesting these compounds as promising leads (Gallardo-Godoy et al., 2011).

Photocatalytic CO2 Reduction

Research into sustainable and efficient methods of CO2 reduction has identified N,N-dimethylacetamide as a promising solvent in the photocatalytic reduction of CO2. This highlights the compound's role in environmental chemistry and its potential in contributing to the reduction of atmospheric CO2 levels (Kuramochi et al., 2014).

Molecular Docking and Density Functional Theory Studies

N-(5-aminopyridin-2-yl)acetamide has undergone extensive conformational and structural analysis, with studies focusing on its vibrational frequencies, molecular electrostatic potential surface, and antidiabetic activity. Such studies provide a deeper understanding of the compound's bioactivity and potential therapeutic applications, particularly against diabetic nephropathy (Asath et al., 2016).

Wirkmechanismus

Target of Action

Related compounds such as 2-aminopyridine derivatives have been reported to have potential biological activities

Mode of Action

The exact mode of action of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in the target’s function or structure .

Biochemical Pathways

Related compounds such as 2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Related compounds have been reported to exhibit biological activities, suggesting that this compound may also produce significant molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)5-8-4-3-7(10)6-11-8/h3-4,6H,5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPJXDFUPMROHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=NC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)

![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)